N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea
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Overview
Description
N-[4-(Diethylamino)phenyl]-N’-(1-hydroxy-2-methylpropan-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diethylamino)phenyl]-N’-(1-hydroxy-2-methylpropan-2-yl)urea typically involves the reaction of 4-(diethylamino)aniline with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require the presence of a catalyst or base to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Diethylamino)phenyl]-N’-(1-hydroxy-2-methylpropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-[4-(Diethylamino)phenyl]-N’-(1-hydroxy-2-methylpropan-2-yl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Diethylamino)phenyl]-N’-(1-hydroxy-2-methylpropan-2-yl)urea involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, potentially inhibiting or modulating their activity. The urea moiety may also play a role in binding to proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Diethylamino)phenyl]-N’-phenylurea: Similar structure but lacks the hydroxy and methyl groups.
N-[4-(Dimethylamino)phenyl]-N’-phenylurea: Contains dimethylamino instead of diethylamino group.
Uniqueness
N-[4-(Diethylamino)phenyl]-N’-(1-hydroxy-2-methylpropan-2-yl)urea is unique due to the presence of both the diethylamino group and the hydroxy-2-methylpropan-2-yl moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
85707-96-6 |
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Molecular Formula |
C15H25N3O2 |
Molecular Weight |
279.38 g/mol |
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-(1-hydroxy-2-methylpropan-2-yl)urea |
InChI |
InChI=1S/C15H25N3O2/c1-5-18(6-2)13-9-7-12(8-10-13)16-14(20)17-15(3,4)11-19/h7-10,19H,5-6,11H2,1-4H3,(H2,16,17,20) |
InChI Key |
OZGLXOYSZKFCPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)NC(C)(C)CO |
Origin of Product |
United States |
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